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Compound of Interest

Compound Name: 1-Bromo-6-methylheptane

Cat. No.: B1294610 Get Quote

An In-depth Technical Guide on the Core Chemical Properties and Structure of 1-Bromo-6-
methylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure,

and reactivity of 1-bromo-6-methylheptane. It is intended to serve as a foundational resource

for researchers, scientists, and professionals in drug development and chemical synthesis. This

document consolidates key data, outlines relevant experimental protocols, and presents visual

representations of the compound's structure and reaction mechanisms.

Chemical Structure and Identification
1-Bromo-6-methylheptane is a primary alkyl bromide. Its structure consists of a seven-carbon

heptane chain with a bromine atom attached to the first carbon (C1) and a methyl group at the

sixth carbon (C6).[1] This branched structure influences its physical properties and reactivity.

IUPAC Name: 1-bromo-6-methylheptane[2][3]

Molecular Formula: C₈H₁₇Br[1][2][3][4][5]

Canonical SMILES: CC(C)CCCCCBr[3]
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InChI: InChI=1S/C8H17Br/c1-8(2)6-4-3-5-7-9/h8H,3-7H2,1-2H3[2][3]

InChIKey: BFYPQDKZLOZOLQ-UHFFFAOYSA-N[1][2][3][4]

CAS Number: 52648-04-1[1][2][3]

Chemical Structure Diagram
Caption: 2D Structure of 1-Bromo-6-methylheptane.

Physicochemical Properties
The physicochemical properties of 1-bromo-6-methylheptane are summarized in the table

below. It is important to note that many of the available data points are estimations.[1][6]

Property Value Source

Molecular Weight 193.12 g/mol [2][3][5]

Appearance Colorless oil [1][6]

Boiling Point (estimated) 191.87 °C [1][6]

Density (estimated) 1.1024 g/cm³ [1]

Refractive Index (estimated) 1.4383 [1][6]

Solubility
Miscible with dichloromethane

(DCM) and hexanes
[1][6]

Spectroscopic Data
Spectroscopic data is essential for the structural confirmation of 1-bromo-6-methylheptane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

different types of protons in the molecule. The methyl protons of the isopropyl group would

appear as a doublet around 0.8-1.2 ppm. The CH₂ group adjacent to the bromine atom

would be the most deshielded aliphatic proton, appearing further downfield (around 3.4 ppm)
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as a triplet. The other methylene and methine protons would appear in the 1.2-1.8 ppm

range.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon

atoms. The carbon atom bonded to the bromine (C1) will be shifted downfield to

approximately 33-34 ppm. The carbons of the isopropyl methyl groups will be the most

upfield signals.

Infrared (IR) Spectroscopy
The IR spectrum of 1-bromo-6-methylheptane will be dominated by C-H stretching and

bending vibrations.[4]

C-H stretching: Strong absorptions in the 2850-2960 cm⁻¹ region.

C-H bending: Absorptions around 1465 cm⁻¹ and 1370 cm⁻¹.

C-Br stretching: A characteristic absorption in the fingerprint region, typically between 500

and 600 cm⁻¹.

Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of

nearly equal intensity, which is indicative of the presence of a bromine atom (due to the natural

isotopic abundance of ⁷⁹Br and ⁸¹Br).[2] Common fragmentation patterns would involve the loss

of the bromine atom and cleavage of the alkyl chain.

Chemical Reactivity and Synthesis
1-Bromo-6-methylheptane is a versatile reagent in organic synthesis, primarily utilized as an

alkylating agent.[1] It undergoes typical reactions of primary alkyl halides, including nucleophilic

substitution and elimination.

Synthesis
A common method for the synthesis of 1-bromo-6-methylheptane is the free-radical

bromination of 6-methylheptane using bromine (Br₂) in the presence of UV light.[1]
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Alternatively, it can be synthesized from 6-methylheptan-1-ol via nucleophilic substitution using

reagents like HBr or PBr₃.[1]

Reaction Setup

Workup Purification

6-methylheptan-1-ol

Reaction VesselHBr / PBr3

Solvent

QuenchingReaction Extraction Washing Drying DistillationCrude Product 1-Bromo-6-methylheptane

Click to download full resolution via product page

Caption: General workflow for the synthesis of 1-bromo-6-methylheptane.

Nucleophilic Substitution (Sₙ2) Reactions
As a primary alkyl halide, 1-bromo-6-methylheptane readily undergoes Sₙ2 reactions with a

variety of nucleophiles.

This reaction is a common method for extending a carbon chain by one carbon atom, forming a

nitrile.

Reaction: CH₃(CH₃)CH(CH₂)₄CH₂Br + NaCN → CH₃(CH₃)CH(CH₂)₄CH₂CN + NaBr

Conditions: Typically carried out in a polar aprotic solvent like DMSO or acetone, with

heating.[1]
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Caption: Sₙ2 mechanism for the reaction with cyanide.

Elimination (E2) Reactions
When treated with a strong, sterically hindered base, 1-bromo-6-methylheptane can undergo

an E2 elimination to form an alkene.

This reaction favors the formation of the less substituted alkene (Hofmann product) due to the

bulky base.

Reaction: CH₃(CH₃)CH(CH₂)₄CH₂Br + KOC(CH₃)₃ → CH₃(CH₃)CH(CH₂)₃CH=CH₂ +

KC(CH₃)₃OH + KBr

Conditions: Typically carried out in a non-polar solvent with heating.

Applications in Synthesis
1-Bromo-6-methylheptane serves as a key intermediate in the synthesis of various organic

compounds. Its branched structure can be used to introduce specific steric properties into a
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target molecule.[1] It is used in the synthesis of isononylphenol, a precursor for polymers and

surfactants.[1][6] It has also been used in the preparation of esters with potential antiestrogenic

activity.[1]

Safety and Handling
1-Bromo-6-methylheptane is a flammable liquid and an irritant.[2] Appropriate personal

protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn

when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion
1-Bromo-6-methylheptane is a valuable building block in organic synthesis. Its chemical

properties and reactivity are characteristic of a primary alkyl halide, with a propensity for Sₙ2

and E2 reactions. A thorough understanding of its properties and reaction mechanisms is

crucial for its effective application in research and development.

Disclaimer: This document is intended for informational purposes only and should not be used

as a substitute for professional scientific guidance. Always consult the relevant safety data

sheets (SDS) and established laboratory protocols before handling any chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [1-Bromo-6-methylheptane chemical properties and
structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1294610#1-bromo-6-methylheptane-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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